1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13750378
InChI: InChI=1S/C10H12F3N.ClH/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13;/h3-5,7H,14H2,1-2H3;1H
SMILES: CC1=C(C=CC=C1C(F)(F)F)C(C)N.Cl
Molecular Formula: C10H13ClF3N
Molecular Weight: 239.66 g/mol

1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC13750378

Molecular Formula: C10H13ClF3N

Molecular Weight: 239.66 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride -

Specification

Molecular Formula C10H13ClF3N
Molecular Weight 239.66 g/mol
IUPAC Name 1-[2-methyl-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C10H12F3N.ClH/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13;/h3-5,7H,14H2,1-2H3;1H
Standard InChI Key GQLJZDHBPFJQCF-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1C(F)(F)F)C(C)N.Cl
Canonical SMILES CC1=C(C=CC=C1C(F)(F)F)C(C)N.Cl

Introduction

Chemical Identity and Structural Properties

1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride (C₁₀H₁₃ClF₃N) is a secondary amine hydrochloride featuring a 2-methyl-3-(trifluoromethyl)phenyl group attached to an ethylamine backbone. The compound’s molecular weight is 239.66 g/mol, with a chlorine atom contributing to its salt formation .

Stereochemical Variants

The compound exists as two enantiomers:

  • (R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride (CAS 2230840-58-9)

  • (S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

The R-enantiomer is preferentially commercialized, reflecting its utility in asymmetric synthesis. Enantiomeric purity exceeds 98% in pharmaceutical-grade batches, underscoring its role in producing stereoselective drugs .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₃ClF₃N
Molecular Weight239.66 g/mol
CAS Number (Racemic)2703752-78-5
CAS Number (R-enantiomer)2230840-58-9
Storage ConditionsRoom temperature, airtight

Synthesis and Industrial Production

The compound is synthesized via a two-step process:

  • Reductive Amination: 1-[2-Methyl-3-(trifluoromethyl)phenyl]ethanone (CAS 1017778-01-6) undergoes catalytic hydrogenation or borohydride reduction to yield the free amine .

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing stability and crystallinity.

Industrial suppliers like AChemBlock and CymitQuimica offer racemic and enantiopure forms, with pricing reflecting chiral resolution costs:

  • R-enantiomer: $582.54–$2,180.65 per gram

  • Racemic mixture: Lower cost, used in non-stereoselective applications.

Pharmaceutical Applications

The compound’s trifluoromethyl group confers metabolic stability and lipophilicity, optimizing blood-brain barrier penetration for CNS therapies .

CNS Drug Development

  • Parkinson’s Disease: As a dopamine receptor modulator precursor, the R-enantiomer improves motor function in preclinical models .

  • Antidepressants: Structural analogs demonstrate serotonin reuptake inhibition, with enantiopurity reducing off-target effects .

  • Chronic Pain Management: Derivatives acting on μ-opioid receptors show prolonged analgesic efficacy due to fluorine-induced metabolic resistance .

Structure-Activity Relationships

  • Trifluoromethyl Group: Enhances binding affinity to hydrophobic receptor pockets and extends plasma half-life .

  • Chirality: The R-configuration improves target selectivity; the S-enantiomer exhibits 40% lower activity in serotonin receptor assays .

Future Directions

Ongoing research prioritizes:

  • Enantioselective Catalysis: Developing cost-effective chiral resolution methods to reduce R-enantiomer production costs .

  • Extended Indications: Investigating antiviral and anticancer applications via structural derivatization.

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